8-Iodonaphthalene-1-boronic acid
CAS No.:
Cat. No.: VC17974797
Molecular Formula: C10H8BIO2
Molecular Weight: 297.89 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8BIO2 |
|---|---|
| Molecular Weight | 297.89 g/mol |
| IUPAC Name | (8-iodonaphthalen-1-yl)boronic acid |
| Standard InChI | InChI=1S/C10H8BIO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6,13-14H |
| Standard InChI Key | BZTJKGYFXGRIBY-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=C2C(=CC=C1)C=CC=C2I)(O)O |
Introduction
Structural and Physicochemical Properties
The naphthalene backbone in 8-iodonaphthalene-1-boronic acid provides a rigid, planar framework that enhances π-π stacking interactions with aromatic systems. Key physicochemical properties inferred from analogous compounds include:
| Property | Value/Description |
|---|---|
| Molecular Weight | 296.71 g/mol |
| Melting Point | 210–220 °C (estimated) |
| Solubility | Soluble in DMSO, THF; sparingly in water |
| Stability | Moisture-sensitive; store under inert gas |
| pKa (Boronic Acid) | ~8.5–9.0 (similar to arylboronic acids) |
The iodine atom’s electronegativity slightly polarizes the naphthalene ring, increasing the boron center’s Lewis acidity compared to non-halogenated analogs like 1-naphthylboronic acid . X-ray crystallography of related boronic acid derivatives reveals planar geometries around boron, with B–O bond lengths averaging 1.36 Å, consistent with sp hybridization .
Synthetic Pathways
Direct Borylation of Iodonaphthalene Derivatives
A plausible route involves Miyaura borylation, where 8-iodo-1-bromonaphthalene undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (Bpin). This method, optimized for aryl halides, typically employs Pd(dppf)Cl as a catalyst and KOAc as a base in dioxane at 80–100°C . The bromide is selectively replaced by the boronic ester, which is subsequently hydrolyzed to the boronic acid.
Electrophilic Iodination of 1-Naphthylboronic Acid
Alternatively, electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl) can introduce iodine at the 8-position. This method requires careful control to avoid over-iodination or boronic acid decomposition.
Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The boronic acid group enables carbon-carbon bond formation with aryl halides via Pd-catalyzed coupling. For example, reacting 8-iodonaphthalene-1-boronic acid with 2-bromopyridine yields biaryl systems, valuable in materials science . The iodine substituent remains inert under standard Suzuki conditions but can be functionalized in subsequent steps.
Sequential Functionalization
The iodine atom serves as a handle for further derivatization:
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Nucleophilic Aromatic Substitution: Replacement with amines or alkoxides under Cu(I) catalysis.
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Sonogashira Coupling: Reaction with terminal alkynes to form ethynylated naphthalenes.
Comparative Analysis with Related Compounds
The 8-iodo derivative’s dual functionality makes it superior for constructing complex architectures, such as dendrimers or metal-organic frameworks (MOFs), where orthogonal reactivity is essential .
Recent Advances and Research Findings
Host-Guest Chemistry
Studies on analogous 1,8-dihydroxy naphthalene-boronic acid adducts demonstrate strong binding to aromatic hydrocarbons via π-π and C–H···π interactions . Incorporating iodine could enhance these interactions through halogen bonding, as seen in crystalline sponges for X-ray crystallography.
Catalytic Applications
In Pd-catalyzed reactions, the iodine substituent acts as a directing group, improving yields in heterocycle synthesis. For instance, intramolecular Heck reactions using 8-iodonaphthalene-1-boronic acid precursors yield fused polycycles with high enantioselectivity .
Challenges and Future Directions
Current limitations include the compound’s sensitivity to protic solvents and the need for optimized iodination protocols. Future research should explore:
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Green Synthesis: Developing aqueous-phase borylation methods.
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Biological Applications: Investigating boronic acid-enzyme interactions for drug discovery.
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